Oxathiol

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

19872-36-7 |

|---|---|

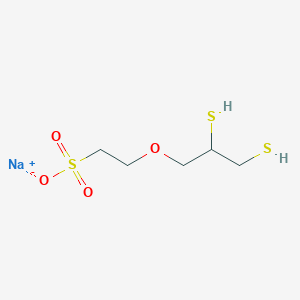

Molecular Formula |

C5H11NaO4S3 |

Molecular Weight |

254.3 g/mol |

IUPAC Name |

sodium;2-[2,3-bis(sulfanyl)propoxy]ethanesulfonate |

InChI |

InChI=1S/C5H12O4S3.Na/c6-12(7,8)2-1-9-3-5(11)4-10;/h5,10-11H,1-4H2,(H,6,7,8);/q;+1/p-1 |

InChI Key |

YYMWVZQRBNARFZ-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |

Isomeric SMILES |

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |

Canonical SMILES |

C(CS(=O)(=O)[O-])OCC(CS)S.[Na+] |

Synonyms |

2-(2,3-dimercaptopropoxy)ethanesulfonate sodium oxathiol oxatiol |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Oxathiolane Derivatives: A Technical Guide for Researchers

December 17, 2025

Introduction

Oxathiolane derivatives represent a critical class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and drug development. Their structural motifs are found in a variety of biologically active molecules, including potent antiviral agents against HIV and HBV, as well as compounds targeting muscarinic receptors.[1] Notably, the 1,3-oxathiolane ring is a key component of blockbuster drugs like Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstones of antiretroviral therapy.[2][3][4][5] This technical guide provides an in-depth overview of the core synthetic strategies for preparing oxathiolane derivatives, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, comparative data in tabular format, and visualizations of key synthetic workflows and a relevant biological pathway.

Core Synthetic Methodologies

The synthesis of the oxathiolane ring can be achieved through several strategic approaches, each with its own advantages depending on the desired substitution pattern and stereochemistry. This guide will focus on four prominent and versatile methods:

-

From Aldehydes/Ketones and Mercaptoethanol: A common and straightforward method involving the condensation of a carbonyl compound with 2-mercaptoethanol.[1]

-

From Oxiranes and Carbon Disulfide: A methoxide-promoted pathway that offers high yields for the synthesis of 1,3-oxathiolane-2-thiones from epoxides.[6][7]

-

From Zwitterionic Compounds: A dialkylation approach using zwitterionic precursors to construct the 1,3-oxathiolane ring.[1]

-

Sulfenyl Chloride Chemistry for Nucleoside Analogs: A sophisticated route for synthesizing key oxathiolane intermediates for antiviral drugs like Lamivudine and Emtricitabine.[2][3][4][8]

Synthesis from Aldehydes and Mercaptoacetic Acid

The reaction between aldehydes and mercaptoacetic acid is a direct and efficient method for producing 2-substituted-1,3-oxathiolan-5-ones. This approach is often facilitated by a dehydrating agent to drive the cyclization.

Experimental Protocol: Synthesis of 2-Aryl-1,3-oxathiolan-5-ones[2]

-

Reaction Setup: To a solution of the appropriate aryl aldehyde (10 mmol) and mercaptoacetic acid (10 mmol) in 50 mL of tetrahydrofuran (THF), add triethylamine (TEA) (12 mmol).

-

Cyclization: Cool the mixture to 0°C and add a solution of dicyclohexylcarbodiimide (DCC) (11 mmol) in 20 mL of THF dropwise over 15 minutes.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data Presentation: Yields of 2-Substituted-1,3-oxathiolan-5-ones

| Entry | Aldehyde Substituent | Yield (%) |

| 1 | Phenyl | 92 |

| 2 | 4-Chlorophenyl | 88 |

| 3 | 4-Methoxyphenyl | 90 |

| 4 | 2-Nitrophenyl | 85 |

| 5 | Naphthaldehyde | 89 |

Table 1: Representative yields for the synthesis of 2-substituted-1,3-oxathiolan-5-ones from various aldehydes and mercaptoacetic acid.

Experimental Workflow

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of oxathiolane formation

An In-depth Technical Guide on the Mechanism of Oxathiolane Formation

Introduction

The 1,3-oxathiolane ring is a crucial heterocyclic motif in organic chemistry, recognized for its role as a stable protecting group for carbonyl compounds and as a core structural component in various biologically active molecules.[1][2] Notably, this scaffold is central to the function of significant antiviral nucleoside reverse transcriptase inhibitors (NRTIs) such as Lamivudine (3TC) and Emtricitabine (FTC), used in the treatment of HIV.[3][4] The synthesis of the oxathiolane ring can be achieved through several mechanistic pathways, primarily involving the reaction of oxygen- and sulfur-containing substrates.[2][5] This guide provides a detailed examination of the core mechanisms of oxathiolane formation, presents quantitative data from key studies, outlines detailed experimental protocols, and visualizes the reaction pathways for a technical audience of researchers, scientists, and drug development professionals.

Core Formation Mechanisms

The formation of the 1,3-oxathiolane ring is predominantly accomplished via two classical pathways: the acid-catalyzed condensation of a carbonyl compound with a mercaptoalkanol and the base-promoted reaction of an oxirane with carbon disulfide. A more recent, industrially relevant approach involves sulfenyl chloride chemistry for the synthesis of complex drug intermediates.

Acid-Catalyzed Cyclocondensation of Carbonyls with 2-Mercaptoethanol

The most fundamental method for synthesizing 1,3-oxathiolanes involves the reaction of an aldehyde or ketone with 2-mercaptoethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), or a Lewis acid like zinc chloride.[1][2] The reaction proceeds via a hemiacetal-like intermediate, known as a hemithioacetal.

The mechanism is understood to be an A-1 type reaction, involving the following key steps:

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Thiol: The sulfur atom of 2-mercaptoethanol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemithioacetal intermediate.

-

Deprotonation/Protonation: A proton transfer occurs, typically deprotonating the sulfur and protonating the hydroxyl group of the intermediate, converting it into a good leaving group (water).

-

Intramolecular Cyclization: The pendant hydroxyl group of the intermediate performs an intramolecular nucleophilic attack, displacing the water molecule.

-

Final Deprotonation: The catalyst is regenerated by the deprotonation of the oxonium ion, yielding the final 1,3-oxathiolane product.

The acid-catalyzed hydrolysis of oxathiolanes, the reverse reaction, has been shown to proceed through a carbonium-sulfonium ion intermediate, which supports the proposed A-1 mechanism for the forward reaction involving C-O bond cleavage and formation.[6]

Caption: Acid-catalyzed formation of 1,3-oxathiolane from a carbonyl compound.

Methoxide-Promoted Synthesis from Oxiranes

An alternative strategy allows for the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide.[7] This reaction is promoted by a strong base, such as sodium hydride, which generates methoxide ions from methanol.[7][8] The proposed mechanism involves the nucleophilic ring-opening of the oxirane.

The key steps are:

-

Methoxide Generation: Sodium hydride acts as a base to deprotonate methanol, forming sodium methoxide.

-

Activation of Carbon Disulfide: The highly nucleophilic methoxide ion attacks carbon disulfide.

-

Oxirane Ring Opening: The resulting sulfur-containing intermediate attacks one of the carbon atoms of the oxirane ring, leading to its opening.

-

Intramolecular Cyclization & Elimination: An intramolecular cyclization occurs, followed by the elimination of the methoxide ion, to form the stable five-membered 1,3-oxathiolane-2-thione ring.

This method is highly efficient, providing excellent yields for a wide range of oxirane substrates under mild, room-temperature conditions.[7]

Caption: Base-promoted synthesis of 1,3-oxathiolane-2-thiones from oxiranes.

Sulfenyl Chloride Route for Drug Intermediate Synthesis

A novel, supply-centered synthesis route has been developed for producing key oxathiolane intermediates used in the manufacture of Lamivudine and Emtricitabine.[3][9] This multi-step process begins with low-cost, widely available starting materials like thioglycolic acid and vinyl acetate.[3][10]

The proposed mechanism is as follows:[3][11]

-

Thiol Esterification: Thioglycolic acid is esterified, often with a chiral auxiliary like L-menthol.

-

Sulfenyl Chloride Formation: The resulting thiol ester is halogenated with a reagent like sulfuryl chloride to form a sulfenyl chloride.

-

Sulfur-Carbon Bond Formation: The sulfenyl chloride undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate. Excess sulfuryl chloride can also α-chlorinate the ester.[3][11]

-

Hydrolysis and Cyclization: The resulting dichlorinated intermediate is treated with water. This process involves the hydrolysis of the acetate group to generate an aldehyde, followed by hydrolysis of the α-chloride and subsequent intramolecular ring closure to form the desired oxathiolane.[3][10][11]

Caption: Workflow for oxathiolane synthesis via the sulfenyl chloride pathway.

Quantitative Data

The efficiency of oxathiolane formation is highly dependent on the chosen synthetic route and reaction conditions. The following tables summarize yields reported in key studies.

Table 1: Yields for Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones from Various Oxiranes [7]

| Oxirane Substituent (R) | Yield (%) |

|---|---|

| Methyl | 92 |

| Ethyl | 90 |

| n-Butyl | 88 |

| Cyclohexene oxide | 86 |

| Phenyl | 96 |

| 4-Chlorophenyl | 95 |

| Phenoxymethyl | 94 |

| Naphthoxymethyl | 92 |

Reaction Conditions: Oxirane, carbon disulfide, 10 mol% NaH, methanol, room temperature.

Table 2: Optimization of Ring Closing to Form Oxathiolane Drug Intermediate (4) [11]

| Entry | Additive (1 eq) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 60 | 2 | 42 |

| 2 | NaHCO₃ | 80 | 2 | 68 |

| 3 | Triethylamine (TEA) | 22 | 2 | 69 |

| 4 | 1 M TEA in MeCN | 80 | 2 | 64 |

| 5 | α-pinene | 60 | 8 | 63 |

| 6 | Styrene oxide | 90 | 2.5 | 66 |

Reaction Conditions: Dichlorinated intermediate (15), water, acetonitrile. Additives used to control pH.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Oxathiolane Formation from a Ketone

This protocol is a generalized procedure for the protection of a ketone using 2-mercaptoethanol.

-

Materials: Ketone (1.0 eq), 2-mercaptoethanol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), Toluene.

-

Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle.

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add the ketone, 2-mercaptoethanol, p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation.

-

Protocol 2: Methoxide-Promoted Synthesis of 1,3-Oxathiolane-2-thiones[7]

This protocol describes the synthesis of 1,3-oxathiolane-2-thiones from oxiranes and carbon disulfide.

-

Materials: Oxirane (1.0 mmol), Carbon disulfide (1.2 mmol), Sodium hydride (0.1 mmol, 10 mol%), Anhydrous methanol (5 mL).

-

Apparatus: Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, add sodium hydride to anhydrous methanol and stir for 5 minutes.

-

Add the oxirane to the mixture, followed by the dropwise addition of carbon disulfide.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion (typically 2-4 hours), quench the reaction by adding 10 mL of water.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography on silica gel.

-

Protocol 3: Synthesis of an Oxathiolane Drug Intermediate via Sulfenyl Chloride Route[11]

This protocol outlines the telescoped synthesis of a key intermediate for Lamivudine.

-

Materials: L-menthol (10 g), thioglycolic acid, sulfuryl chloride, vinyl acetate, sodium bicarbonate, toluene, acetonitrile, hexanes.

-

Apparatus: Jacketed reaction vessel, syringe pump, distillation setup, extraction funnel.

-

Procedure:

-

Esterification & Chlorination: React L-menthol with thioglycolic acid in toluene. After 2 hours, cool the mixture to 0 °C and add sulfuryl chloride to form the sulfenyl chloride intermediate.

-

C-S Bond Formation: Cool the mixture further to -20 °C and add vinyl acetate via syringe pump to manage the exotherm.

-

Workup: Partially quench the reaction with sodium bicarbonate. Remove the toluene via distillation.

-

Cyclization: Add acetonitrile and water to the chlorinated residue. Heat the mixture at 70 °C to induce hydrolysis and ring closure.

-

Isolation: Isolate the final oxathiolane product by extraction with toluene and crystallization using hexanes as an antisolvent. The reported overall yield for this telescoped process is 56% with >99% purity.[11]

-

References

- 1. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]

- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methoxide Ion Promoted Efficient Synthesis of 1,3-Oxathiolane-2-thiones by Reaction of Oxiranes and Carbon Disulfide [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Oxathiolane Nucleosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxathiolane nucleosides represent a pivotal class of synthetic nucleoside analogs that have demonstrated significant therapeutic potential, particularly as antiviral and anticancer agents. Structurally characterized by the replacement of the furanose ring of natural nucleosides with a 1,3-oxathiolane moiety, these compounds exhibit potent biological activity by acting as chain terminators in DNA synthesis.[1] This guide provides an in-depth overview of the biological activities of oxathiolane nucleosides, focusing on their antiviral efficacy against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV), as well as their emerging role in oncology. Detailed experimental protocols, quantitative biological data, and key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

The discovery that the unnatural β-L-enantiomers of oxathiolane nucleosides possess higher antiviral activity and lower cytotoxicity compared to their natural D-enantiomer counterparts was a paradigm shift in nucleoside analog drug development.[1][2] This stereochemical preference is a key aspect of their pharmacological profile. Prominent examples of this class include Lamivudine (3TC) and Emtricitabine (FTC), which are cornerstone components of combination antiretroviral therapies for HIV and also approved for the treatment of chronic HBV infection.[1] Their mechanism of action involves intracellular phosphorylation to the active 5'-triphosphate metabolite, which then competitively inhibits viral reverse transcriptase and is incorporated into the growing viral DNA chain, causing premature termination due to the absence of a 3'-hydroxyl group.[1][3]

Antiviral Activity

The primary therapeutic application of oxathiolane nucleosides lies in their potent antiviral activity, particularly against retroviruses like HIV and hepadnaviruses like HBV.

Anti-HIV Activity

Oxathiolane nucleosides are potent inhibitors of HIV-1 and HIV-2 reverse transcriptase. The L-enantiomers, such as Lamivudine ((-)-BCH-189) and Emtricitabine (FTC), exhibit significantly greater anti-HIV potency than their corresponding D-enantiomers.[2]

Anti-HBV Activity

Several oxathiolane nucleosides have demonstrated potent activity against Hepatitis B Virus replication.[4] Similar to their anti-HIV activity, the L-enantiomers are generally more effective. Lamivudine was the first nucleoside analog approved for the treatment of chronic HBV infection.

Anticancer Activity

The application of oxathiolane nucleosides as anticancer agents is an area of growing interest. Their mechanism as DNA chain terminators suggests potential efficacy against rapidly proliferating cancer cells.[1] Research has shown that some of these compounds exhibit cytotoxic activity against various cancer cell lines, including leukemia and solid tumors.[3]

Quantitative Biological Data

The following tables summarize the in vitro antiviral and cytotoxic activities of representative oxathiolane nucleosides. EC50 (50% effective concentration) values indicate the concentration of the compound that inhibits viral replication by 50%, while IC50 (50% inhibitory concentration) values represent the concentration that inhibits cell growth by 50%. The Selectivity Index (SI), calculated as IC50/EC50, is a measure of the compound's therapeutic window.

Table 1: Anti-HIV Activity of Oxathiolane Nucleosides

| Compound | Virus Strain | Cell Line | EC50 (µM) | IC50 (µM) | SI | Reference(s) |

| (±)-BCH-189 (racemic Lamivudine) | HIV-1 | MT-4 | 0.37–1.31 | >100 | >76-270 | [2] |

| (-)-BCH-189 (Lamivudine, 3TC) | HIV-1 | CEM | 0.07 | >100 | >1428 | [2] |

| (+)-BCH-189 | HIV-1 | CEM | 0.2 | >100 | >500 | [2] |

| (-)-FTC (Emtricitabine) | HIV-1 | CEM | 0.009 | >100 | >11111 | [2] |

| (+)-FTC | HIV-1 | CEM | 0.84 | >100 | >119 | [2] |

| Cytosine derivative (X=F, 87) | HIV-1 | Not Specified | Potent | Not Specified | Not Specified | [2] |

| Pyrimidine analogue (90) | HIV-1 | Not Specified | 0.28 | Not Specified | Not Specified | [2] |

| Pyrimidine analogue (91) | HIV-1 | Not Specified | 2.8 | Not Specified | Not Specified | [2] |

Table 2: Anti-HBV Activity of Oxathiolane Nucleosides

| Compound | Cell Line | EC50 (µM) | IC50 (µM) | SI | Reference(s) |

| Lamivudine (3TC) | 2.2.15 | Potent | >100 | High | [5] |

| Emtricitabine (FTC) | Not Specified | Potent | Not Specified | Not Specified | [5] |

| Racemic Cytosine analogue | Not Specified | Potent | Not Specified | Not Specified | [4] |

| Racemic 5-Fluorocytosine analogue | Not Specified | Potent | Not Specified | Not Specified | [4] |

Table 3: Anticancer Activity of Selected Nucleoside Analogs (for context)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Clofarabine | CCRF-SB (B-cell leukemia) | 0.028-0.29 | [3] |

| Clofarabine | Molt-4 (T-cell leukemia) | 0.028-0.29 | [3] |

| 2',4'-Bridged Purine (105) | CEM (T-cell leukemia) | 0.36 | [3] |

| 2',4'-Bridged Purine (105) | Raji (B-cell lymphoma) | 0.25 | [3] |

| 2',4'-Bridged Purine (106) | CEM (T-cell leukemia) | 7.6 | [3] |

| 2',4'-Bridged Purine (106) | Raji (B-cell lymphoma) | 5.8 | [3] |

| 4'-Thionucleoside (38) | CCRF-SB (B-cell leukemia) | 7.14 | [3] |

| 4'-Thionucleoside (38) | Molt-4 (T-cell leukemia) | 2.72 | [3] |

| 4'-Thionucleoside (39) | CCRF-SB (B-cell leukemia) | 3.19 | [3] |

| 4'-Thionucleoside (39) | Molt-4 (T-cell leukemia) | 2.24 | [3] |

Mechanism of Action: Cellular Phosphorylation and DNA Chain Termination

The biological activity of oxathiolane nucleosides is dependent on their intracellular conversion to the active triphosphate form. This process is a three-step phosphorylation cascade mediated by host cellular kinases.

Caption: Intracellular activation and mechanism of action of oxathiolane nucleosides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of oxathiolane nucleosides. The following are generalized protocols for key in vitro assays.

Anti-HIV Activity Assay (p24 Antigen Capture ELISA)

This assay measures the amount of HIV-1 p24 core protein in the supernatant of infected cell cultures, which is indicative of viral replication.

-

Cell Culture and Infection:

-

Maintain a culture of a susceptible T-lymphocyte cell line (e.g., MT-4 or CEM) in appropriate growth medium.

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

-

Infect the cells with a known titer of HIV-1 (e.g., strain IIIB or LAV-1) at a multiplicity of infection (MOI) of 0.01-0.1.

-

Include uninfected cells and infected, untreated cells as negative and positive controls, respectively. A known anti-HIV drug (e.g., Zidovudine) should be used as a positive control compound.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 4-7 days.

-

-

Sample Collection:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatant.

-

-

p24 ELISA:

-

Perform a p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions.

-

-

Data Analysis:

-

Determine the concentration of p24 in each well by comparing the absorbance values to a standard curve.

-

Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Anti-HBV Activity Assay (qPCR)

This assay quantifies the amount of extracellular HBV DNA in the supernatant of HBV-producing cells.

-

Cell Culture:

-

Culture an HBV-producing cell line (e.g., HepG2.2.15) in a suitable medium, often containing G418 to maintain the HBV replicon.

-

Seed the cells in a 24-well plate and allow them to adhere and reach confluency.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the oxathiolane nucleoside for 6-9 days. The medium containing the compound should be replaced every 2-3 days.

-

Include untreated cells as a control.

-

-

Supernatant Collection and DNA Extraction:

-

Collect the cell culture supernatant.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

-

Quantitative PCR (qPCR):

-

Quantify the HBV DNA levels in the extracted samples using a real-time qPCR assay with primers and probes specific for the HBV genome.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of an HBV DNA plasmid.

-

Determine the HBV DNA copy number in each sample.

-

Calculate the percentage of inhibition of HBV replication for each compound concentration.

-

Determine the EC50 value from the dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding:

-

Seed the desired cancer cell line (e.g., CEM, HepG2, MCF-7) or a normal cell line for toxicity comparison in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight (for adherent cells).

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Include untreated cells and a vehicle control.

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the compound concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of oxathiolane nucleosides.

Caption: A generalized workflow for the in vitro evaluation of oxathiolane nucleosides.

Conclusion

Oxathiolane nucleosides are a clinically significant class of compounds with well-established antiviral activity against HIV and HBV. Their mechanism as chain terminators of DNA synthesis also holds promise for their development as anticancer agents. The stereochemistry of these molecules, with the L-enantiomer being more potent and less toxic, is a critical determinant of their biological activity. This guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental protocols, and a visualization of their mechanism of action. This information serves as a valuable resource for researchers and professionals involved in the discovery and development of novel nucleoside analog therapeutics. Further research into the structure-activity relationships and the exploration of novel oxathiolane nucleoside derivatives may lead to the development of even more potent and selective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues [mdpi.com]

- 4. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Oxathiolane Derivatives in Drug Discovery: A Technical Guide

Introduction

Oxathiolane derivatives, particularly the 1,3-oxathiolane ring system, represent a cornerstone in the development of antiviral therapeutics. The substitution of the C-3' carbon of the ribose sugar with a sulfur atom led to the discovery of a class of nucleoside reverse transcriptase inhibitors (NRTIs) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). This guide provides an in-depth technical overview of the synthesis, mechanism of action, and biological evaluation of oxathiolane derivatives, with a focus on their application in drug discovery for researchers, scientists, and drug development professionals.

Synthesis of Oxathiolane Derivatives

The synthesis of oxathiolane nucleoside analogues is a multi-step process that involves the construction of the chiral 1,3-oxathiolane ring followed by its stereoselective coupling with a nucleobase.

General Synthesis of the 1,3-Oxathiolane Ring

One common method for constructing the 1,3-oxathiolane ring involves the reaction of an aldehyde or ketone with mercaptoethanol.[1] Another approach utilizes the reaction between thiocarbonyl compounds and oxiranes.[1] A general procedure for the synthesis of 1,3-oxathiolane derivatives from zwitterionic compounds is as follows:

Experimental Protocol: Synthesis of 1,3-Oxathiolane Derivatives from Zwitterionic Compounds [1]

-

Reaction Setup: To a solution of a corresponding zwitterionic compound (1.6 mmol) in 12 mL of dimethylformamide (DMF), add sodium hydride (NaH) (0.08 g, 3 mmol).

-

Stirring: Stir the solution at room temperature for 1 hour.

-

Addition of Diodomethane: Add diiodomethane (0.54 g, 2 mmol) to the solution.

-

Reaction: Continue stirring for 15 hours.

-

Work-up: Remove the solvent under reduced pressure. Wash the residue with a small amount of water.

-

Crystallization: Crystallize the product from a toluene-acetonitrile mixture to yield the pure 1,3-oxathiolane derivative.[1]

Synthesis of Lamivudine (3TC): A Key Oxathiolane Drug

Lamivudine is a potent anti-HIV agent and a prime example of a successful oxathiolane-based drug. Its synthesis often involves the Vorbrüggen glycosylation method.[2][3][4]

Experimental Protocol: Synthesis of Lamivudine via Vorbrüggen Glycosylation [2][3][4]

-

Preparation of Silylated Cytosine: A mixture of N-acetylcytosine, hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate is refluxed in an anhydrous solvent (e.g., toluene) until the solution becomes clear. The solvent is then removed under vacuum to yield the silylated cytosine derivative.

-

Glycosylation Reaction:

-

Dissolve the deuterated 1,3-oxathiolane acetate in anhydrous acetonitrile in a separate flask.[2]

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[2]

-

Add the solution of silylated ¹⁵N-cytosine to the reaction mixture at room temperature.[2]

-

Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by High-Performance Liquid Chromatography (HPLC).[2]

-

-

Quenching and Work-up:

-

Deprotection: The acetyl protecting group is typically removed by treatment with a base, such as potassium carbonate in methanol.[2]

-

Purification:

-

Column Chromatography: The crude product is first purified by silica gel column chromatography using a gradient elution system of dichloromethane and methanol.[2]

-

Recrystallization: Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield pure Lamivudine.[2][5][6]

-

Mechanism of Action: Antiviral Activity

Oxathiolane nucleoside analogues, such as Lamivudine (3TC) and Emtricitabine (FTC), are potent inhibitors of viral reverse transcriptase.[7] Their mechanism of action involves several key steps within the host cell, ultimately leading to the termination of viral DNA chain elongation.

-

Cellular Uptake and Phosphorylation: The oxathiolane derivative is transported into the host cell. Inside the cell, host kinases phosphorylate the nucleoside analogue to its active triphosphate form.[7]

-

Competitive Inhibition: The resulting triphosphate analogue competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[7]

-

Chain Termination: Once incorporated, the oxathiolane derivative acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of the DNA chain effectively halts viral replication.[7]

The unnatural L-(-)-enantiomers of oxathiolane nucleosides have been shown to exhibit higher anti-HIV activity and lower cytotoxicity compared to their D-(+)-counterparts.[8]

Signaling Pathway: HIV Replication Cycle and NRTI Inhibition

The following diagram illustrates the key stages of the HIV replication cycle and the point of intervention for oxathiolane-based Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Caption: HIV Replication Cycle and the Mechanism of NRTI Inhibition.

Biological Evaluation of Oxathiolane Derivatives

The biological activity of newly synthesized oxathiolane derivatives is typically assessed through a series of in vitro assays to determine their efficacy and cytotoxicity.

Experimental Workflow for Antiviral Screening

The following diagram outlines a typical workflow for the initial screening of oxathiolane derivatives for anti-HIV activity.

Caption: A typical workflow for the in vitro screening of anti-HIV drug candidates.

Experimental Protocols for Key Biological Assays

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity [9]

-

Cell Seeding: Seed cells (e.g., MT-4, CEM) in a 96-well plate at a concentration of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Compound Addition: Add various concentrations of the test oxathiolane derivatives to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5-6.5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of solubilization solution to each well and allow the plate to stand overnight in the incubator to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (CC₅₀).

Protocol 2: Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric) [10]

-

Reagent Preparation:

-

Prepare a dilution series of the test oxathiolane derivatives.

-

Dilute the HIV-1 RT stock solution to the desired working concentration.

-

Prepare a reaction mix containing the reaction buffer, dNTPs (including digoxigenin-labeled dUTP), and a template-primer (e.g., poly(A)•oligo(dT)).

-

-

Assay Plate Setup:

-

Negative Control (No Enzyme): Add the reaction mix and lysis buffer to designated wells.

-

Positive Control (No Inhibitor): Add the reaction mix and the diluted HIV-1 RT to designated wells.

-

Test Wells: Add the reaction mix, diluted HIV-1 RT, and various concentrations of the test compounds to the remaining wells.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

-

Washing: Wash the plate several times with wash buffer.

-

Antibody Conjugate Incubation: Add an HRP-conjugated anti-digoxigenin antibody to each well and incubate.

-

Washing: Repeat the washing steps.

-

Substrate Addition and Signal Development: Add an HRP substrate (e.g., ABTS) to each well and incubate until sufficient color develops.

-

Stopping the Reaction: Add a stop solution to each well.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength.

-

Data Analysis: Calculate the concentration of the compound that inhibits 50% of the reverse transcriptase activity (IC₅₀).

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of oxathiolane derivatives is highly dependent on their stereochemistry and the nature of the substituents on both the oxathiolane ring and the nucleobase. The following tables summarize some of the reported anti-HIV activities.

Table 1: Anti-HIV Activity of Lamivudine (3TC) and Related Compounds

| Compound | Enantiomer | Cell Line | EC₅₀ (µM) | Reference |

| (±)-BCH-189 | Racemic | MT-4 | 0.37–1.31 | [8] |

| (+)-BCH-189 | D-(+) | CEM | 0.2 | [8] |

| (-)-BCH-189 (Lamivudine) | L-(-) | CEM | 0.07 | [8] |

| (-)-FTC (Emtricitabine) | L-(-) | CEM | 0.009 | [8] |

| (+)-FTC | D-(+) | CEM | 0.84 | [8] |

Table 2: Anti-HIV and Anti-Influenza Activity of Other Oxathiolane Derivatives

| Compound | Target Virus | Activity | Value (µM) | Reference |

| T-705 Oxathiolane Derivative (cis-isomer) | Influenza A H1N1 | IC₅₀ | 40.4 | [8] |

| T-705 Oxathiolane Derivative (trans-isomer) | HIV | IC₅₀ | 30 | [8] |

| Pyrimidine Analogue (X=H, Y=OH) | HIV | EC₅₀ | 94.7 | [8] |

| Pyrimidine Analogue (X=CH₃, Y=OH) | HIV | EC₅₀ | 11.6 | [8] |

Oxathiolane derivatives have proven to be a rich source of antiviral agents, with Lamivudine and Emtricitabine being prominent examples of their success in the clinic. The synthetic accessibility of the oxathiolane ring and the ability to modulate its stereochemistry and substitution patterns continue to make it an attractive scaffold for the design of novel therapeutics. The detailed protocols and data presented in this guide provide a foundation for researchers to further explore the potential of this important class of molecules in drug discovery. Future work in this area may focus on the development of oxathiolane derivatives with activity against other viral targets and drug-resistant strains of HIV.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. esisresearch.org [esisresearch.org]

- 6. CN101531656A - Lamivudine crystal form and preparation method thereof - Google Patents [patents.google.com]

- 7. HIV-1 Reverse Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthetic strategies toward 1,3-oxathiolane nucleoside analogues [beilstein-journals.org]

- 9. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Stereochemical Nuances of 1,3-Oxathiolane Nucleosides: A Technical Guide to Antiviral Efficacy

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Role of Stereochemistry in the Antiviral Activity of 1,3-Oxathiolane Nucleosides.

The advent of 1,3-oxathiolane nucleosides marked a pivotal moment in the fight against viral diseases, particularly Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). These synthetic nucleoside analogs, characterized by the replacement of the C-3' carbon of the ribose sugar with a sulfur atom, have demonstrated potent antiviral activity. However, the biological efficacy of these compounds is intrinsically linked to their three-dimensional atomic arrangement, or stereochemistry. This technical guide delves into the core principles of 1,3-oxathiolane nucleoside stereochemistry, detailing the profound impact of isomeric forms on antiviral potency and providing a comprehensive overview of their synthesis, mechanism of action, and bioanalytical evaluation.

The Decisive Role of Stereoisomerism in Biological Activity

1,3-Oxathiolane nucleosides possess two chiral centers, giving rise to four possible stereoisomers: two pairs of enantiomers (β-D and β-L) with cis and trans configurations of the nucleobase relative to the hydroxymethyl group on the oxathiolane ring. It is now unequivocally established that the biological activity resides almost exclusively in the β-L-(-)-cis isomer. This stereochemical preference is a critical determinant of the therapeutic index, influencing both antiviral potency and cytotoxicity.

The seminal examples of this stereochemical dependence are the clinically successful drugs lamivudine (3TC) and emtricitabine (FTC). The β-L-(-)-enantiomers of these drugs are potent inhibitors of HIV and HBV reverse transcriptases, while their corresponding β-D-(+)-enantiomers exhibit significantly lower antiviral activity and higher cytotoxicity.[1][2][3] This stark difference underscores the necessity of stereoselective synthesis or efficient chiral resolution to produce enantiomerically pure active pharmaceutical ingredients.

Quantitative Analysis of Stereoisomer Activity

The following tables summarize the quantitative data on the antiviral activity and cytotoxicity of different stereoisomers of key 1,3-oxathiolane nucleosides. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.

Table 1: Anti-HIV Activity of Lamivudine (BCH-189) Stereoisomers

| Compound | Isomer Configuration | Cell Line | EC50 (µM) |

| Lamivudine (1c) | Racemic (±)-cis | MT-4 | 0.73 (mean) |

| β-L-(-)-cis (Active form) | PBM | 0.02 | |

| β-D-(+)-cis | CEM | 0.2 |

Data compiled from multiple sources.[2]

Table 2: Anti-HIV Activity of Emtricitabine (FTC) Stereoisomers

| Compound | Isomer Configuration | Cell Line | EC50 (µM) |

| Emtricitabine | β-L-(-)-cis (Active form) | CEM | 0.009 |

| β-D-(+)-cis | CEM | 0.84 |

Data compiled from multiple sources.[2]

Mechanism of Action: A Stereospecific Interaction

The antiviral action of 1,3-oxathiolane nucleosides is a multi-step process that begins with their entry into the host cell and culminates in the termination of viral DNA synthesis. The stereochemistry of the nucleoside analog plays a crucial role at each stage of this pathway.

-

Cellular Uptake and Phosphorylation: Once inside the cell, the nucleoside analog is sequentially phosphorylated by host cellular kinases to its active triphosphate form. For instance, lamivudine is converted to lamivudine monophosphate (L-MP), then to the diphosphate (L-DP), and finally to the active lamivudine triphosphate (L-TP). This metabolic activation is a prerequisite for antiviral activity. The affinity of cellular kinases for these "unnatural" L-nucleosides can be a determining factor in their activation.[3]

-

Inhibition of Viral Reverse Transcriptase: The active triphosphate analog acts as a competitive inhibitor and a chain-terminating substrate for the viral reverse transcriptase (RT). It competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the oxathiolane ring, once incorporated, prevents the formation of the next phosphodiester bond, thereby terminating DNA chain elongation.[2] The stereochemistry of the nucleoside triphosphate is critical for its recognition and efficient incorporation by the viral RT, while ideally being a poor substrate for human DNA polymerases, which contributes to its low cytotoxicity.

Experimental Protocols

This section provides an overview of the key experimental methodologies for the synthesis, separation, and biological evaluation of 1,3-oxathiolane nucleosides.

Stereoselective Synthesis and Resolution

The synthesis of enantiomerically pure 1,3-oxathiolane nucleosides is a cornerstone of their development. Two primary strategies are employed: stereoselective synthesis using chiral precursors or chiral catalysts, and the resolution of racemic mixtures.

1. Stereoselective N-Glycosylation:

A crucial step in the synthesis is the coupling of the 1,3-oxathiolane sugar moiety with the nucleobase (N-glycosylation). The use of Lewis acids as catalysts can promote stereoselectivity, favoring the formation of the desired β-anomer.

-

Materials:

-

Protected 1,3-oxathiolane acetate (racemic or enantiomerically enriched)

-

Silylated nucleobase (e.g., silylated cytosine or 5-fluorocytosine)

-

Lewis acid catalyst (e.g., ZrCl₄, SnCl₄, TMSI)

-

Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)

-

-

General Procedure:

-

The silylated nucleobase is prepared by treating the nucleobase with a silylating agent like hexamethyldisilazane (HMDS).

-

The protected 1,3-oxathiolane acetate is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The Lewis acid catalyst is added to the solution at a controlled temperature (often room temperature or below).

-

The silylated nucleobase is then added to the reaction mixture.

-

The reaction is stirred for a specified period, and its progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is quenched, and the product is purified by column chromatography to separate the cis and trans diastereomers.

-

Subsequent deprotection steps are carried out to yield the final nucleoside.

-

2. Enzymatic Resolution of Racemic Intermediates:

Enzymatic resolution is a highly efficient method for separating enantiomers. Lipases are commonly used to selectively acylate or deacylate one enantiomer of a racemic mixture of a 1,3-oxathiolane intermediate, allowing for the separation of the two enantiomers.

-

Materials:

-

Racemic 1,3-oxathiolane derivative (e.g., a 5'-O-acyl derivative)

-

Lipase (e.g., from Pseudomonas cepacia, Candida antarctica)

-

Organic solvent (e.g., tert-butyl methyl ether, hexane)

-

Acylating agent (for resolution by acylation) or buffer (for resolution by hydrolysis)

-

-

General Procedure for Hydrolysis:

-

The racemic 5'-O-acylated 1,3-oxathiolane is dissolved in a suitable organic solvent and buffer mixture.

-

The lipase is added to the solution.

-

The reaction mixture is stirred at a controlled temperature, and the progress of the hydrolysis is monitored by chiral HPLC.

-

The reaction is stopped when approximately 50% conversion is reached.

-

The unreacted acylated enantiomer and the hydrolyzed enantiomer are then separated by column chromatography.

-

Antiviral Activity Assays

1. Anti-HIV Reverse Transcriptase (RT) Inhibition Assay:

This in vitro assay measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of purified HIV RT.

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

Deoxynucleoside triphosphates (dATP, dGTP, dCTP, dTTP)

-

Radiolabeled dTTP (e.g., [³H]-dTTP)

-

Triphosphate form of the test compound

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT)

-

Glass fiber filters

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including [³H]-dTTP).

-

Add varying concentrations of the triphosphate test compound to the reaction tubes.

-

Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

-

Precipitate the newly synthesized DNA on ice.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with TCA and ethanol to remove unincorporated nucleotides.

-

Measure the radioactivity of the filters using a liquid scintillation counter.

-

Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.[4][5]

-

2. Anti-HBV Assay in Cell Culture (HepG2 2.2.15 cells):

This cell-based assay evaluates the ability of the nucleoside analog to inhibit HBV replication in a human hepatoblastoma cell line that constitutively produces HBV particles.

-

Materials:

-

HepG2 2.2.15 cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound at various concentrations

-

Reagents for DNA extraction from cell culture supernatant

-

Reagents for quantitative PCR (qPCR) to measure HBV DNA levels

-

-

Procedure:

-

Seed HepG2 2.2.15 cells in multi-well plates and allow them to adhere and grow to confluence.

-

Replace the culture medium with fresh medium containing serial dilutions of the test compound.

-

Incubate the cells for a period of 6-9 days, with periodic medium changes containing the fresh compound.

-

Collect the cell culture supernatants at the end of the treatment period.

-

Extract viral DNA from the supernatant.

-

Quantify the amount of extracellular HBV DNA using a validated qPCR assay.

-

Determine the EC50 value by plotting the percentage of HBV DNA reduction against the compound concentration.[1][6]

-

Concurrently, perform a cytotoxicity assay (e.g., MTS or MTT assay) on uninfected HepG2 cells treated with the same compound concentrations to determine the CC50 value.[1]

-

Stereochemical Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for determining the relative stereochemistry (cis/trans) of 1,3-oxathiolane nucleosides. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative.

-

COSY: Identifies protons that are coupled through chemical bonds. The coupling patterns between the protons on the oxathiolane ring can help establish their relative positions.

-

NOESY: Detects protons that are close to each other in space, regardless of whether they are directly bonded. For a cis isomer, a NOE cross-peak would be expected between the H-1' proton and the protons of the 4'-CH₂OH group, whereas this would be absent in the trans isomer.[7]

2. X-ray Crystallography:

X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule. By obtaining a suitable crystal of an enantiomerically pure 1,3-oxathiolane nucleoside, the precise three-dimensional arrangement of all atoms can be elucidated, confirming both the cis/trans configuration and the absolute configuration (D or L) at the chiral centers.[8]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key pathways and workflows discussed in this guide.

Signaling Pathways and Logical Relationships

Conclusion

The stereochemistry of 1,3-oxathiolane nucleosides is not merely a subtle structural feature but a fundamental determinant of their therapeutic value. The pronounced difference in antiviral activity and cytotoxicity between stereoisomers, particularly the superior profile of the β-L-(-)-cis isomers like lamivudine and emtricitabine, highlights the critical importance of stereocontrol in the design and synthesis of these potent antiviral agents. A thorough understanding of the stereochemical requirements for interaction with both viral and host cell enzymes is paramount for the development of next-generation nucleoside analogs with improved efficacy and safety profiles. The experimental protocols and analytical techniques outlined in this guide provide a framework for the continued exploration and optimization of this important class of antiviral drugs.

References

- 1. 2.2. Antiviral Assay against HBV Genotype D in HepG2.2.2.15 Cells [bio-protocol.org]

- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Antiviral Potential of Oxathiolane Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxathiolane compounds represent a cornerstone in the development of antiviral therapeutics, most notably as nucleoside reverse transcriptase inhibitors (NRTIs). This technical guide provides a comprehensive overview of the antiviral properties of this class of compounds, with a focus on their mechanism of action, structure-activity relationships, and the quantitative assessment of their efficacy. Detailed experimental protocols for key virological and toxicological assays are provided, alongside illustrative diagrams of the underlying molecular pathways and experimental workflows to support researchers in the field of antiviral drug discovery and development.

Introduction to Oxathiolane Antivirals

The oxathiolane ring system, a five-membered heterocycle containing one oxygen and one sulfur atom, is a privileged scaffold in medicinal chemistry. Nucleoside analogues incorporating this moiety have demonstrated potent antiviral activity, particularly against retroviruses like the Human Immunodeficiency Virus (HIV) and the Hepatitis B Virus (HBV). The pioneering drugs lamivudine (3TC) and emtricitabine (FTC) are prominent examples of the clinical success of oxathiolane-based antivirals. These compounds function as chain terminators of viral DNA synthesis, a mechanism that relies on their structural mimicry of natural deoxynucleosides.

Mechanism of Action: Inhibition of Viral Reverse Transcriptase

The primary antiviral mechanism of oxathiolane nucleoside analogues is the inhibition of viral reverse transcriptase (RT), a critical enzyme for the replication of retroviruses.[1] This process can be broken down into several key steps:

-

Cellular Uptake: Oxathiolane compounds are prodrugs that are transported into host cells.[2]

-

Intracellular Phosphorylation: Once inside the cell, they are sequentially phosphorylated by host cellular kinases to their active triphosphate form.[2][3] For instance, lamivudine is converted to lamivudine monophosphate (3TC-MP) by deoxycytidine kinase, then to the diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate kinase, and finally to the active triphosphate (3TC-TP) by nucleoside diphosphate kinase.[2]

-

Competitive Inhibition: The resulting triphosphate analogue competes with the natural deoxynucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by the viral reverse transcriptase.[3]

-

Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the oxathiolane ring prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation and halting viral replication.[4]

Quantitative Assessment of Antiviral Activity

The antiviral potency of oxathiolane compounds is quantified using various in vitro assays that determine the concentration of the compound required to inhibit viral replication by 50% (EC₅₀ or IC₅₀) and the concentration that causes a 50% reduction in host cell viability (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral agent, with a higher SI value indicating a more favorable safety profile.[5]

Table 1: Antiviral Activity of Selected Oxathiolane Compounds

| Compound | Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Lamivudine (3TC) | HIV-1 | MT-4 | Cytopathogenicity | 0.37 - 1.31 | >100 | >76 - >270 | [1] |

| Emtricitabine (FTC) | HIV-1 | MT-4 | Cytopathogenicity | 0.007 - 0.03 | >100 | >3333 - >14285 | [1] |

| Racemic (±)-BCH-189 | HIV-1 | MT-4 | Cytopathogenicity | 0.37 - 1.31 | - | - | [1] |

| Pyrimidine analogue 90 | HIV-1 | - | - | 0.28 | - | - | [1] |

| Pyrimidine analogue 91 | HIV-1 | - | - | 2.8 | - | - | [1] |

| Oxaselenolane cytosine analogue | HIV-1 | - | - | Potent | - | - | [6] |

| Oxaselenolane 5-fluorocytosine analogue | HIV-1 | - | - | Potent | - | - | [6] |

| Oxaselenolane cytosine analogue | HBV | - | - | Potent | - | - | [6] |

| Oxaselenolane 5-fluorocytosine analogue | HBV | - | - | Potent | - | - | [6] |

Note: Data is compiled from various sources and experimental conditions may vary.

Structure-Activity Relationships (SAR)

The antiviral activity and toxicity profile of oxathiolane nucleosides are highly dependent on their stereochemistry and the nature of the nucleobase.

-

Stereochemistry: The L-enantiomers of oxathiolane nucleosides, such as lamivudine and emtricitabine, generally exhibit greater antiviral activity and lower cytotoxicity compared to their D-counterparts. This is attributed to their preferential recognition by viral reverse transcriptase over human DNA polymerases.[4]

-

Nucleobase Modification: Modifications to the pyrimidine or purine base can significantly impact antiviral potency. For example, the fluorination at the 5-position of the cytosine ring in emtricitabine enhances its anti-HIV activity compared to lamivudine.[1] The synthesis and evaluation of various nucleobase analogues have been a key strategy in the development of novel oxathiolane antivirals.[6][7]

Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to the discovery and development of novel antiviral agents. The following sections provide detailed methodologies for key experiments.

HIV-1 Reverse Transcriptase Inhibition Assay (IC₅₀ Determination)

This biochemical assay directly measures the inhibitory effect of a compound on the activity of purified HIV-1 reverse transcriptase.

Methodology:

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in an appropriate buffer.

-

Dilute recombinant HIV-1 reverse transcriptase to the working concentration.

-

Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), a mixture of dNTPs, and a labeled dUTP (e.g., digoxigenin-dUTP).[8]

-

-

Assay Procedure:

-

In a 96-well plate, add the test compound dilutions, positive control (no inhibitor), and negative control (no enzyme).

-

Add the reaction mixture to all wells.

-

Initiate the reaction by adding the diluted HIV-1 RT to all wells except the negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

-

Detection:

-

The newly synthesized, labeled DNA is captured on a streptavidin-coated plate.

-

An enzyme-conjugated antibody (e.g., anti-digoxigenin-HRP) is added, which binds to the labeled DNA.

-

A substrate is added to generate a colorimetric or fluorometric signal that is proportional to the amount of synthesized DNA.[8]

-

-

Data Analysis:

-

Measure the signal using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[8]

-

Plaque Reduction Assay (EC₅₀ Determination)

This cell-based assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques (localized areas of cell death).

Methodology:

-

Cell and Virus Preparation:

-

Seed a monolayer of susceptible host cells in 6-well or 24-well plates.

-

Prepare serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (e.g., 50-100 PFU/well).

-

-

Infection and Treatment:

-

Infect the cell monolayers with the predetermined virus dilution.

-

After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound.[9]

-

-

Incubation and Staining:

-

Incubate the plates for several days until plaques are visible.

-

Fix the cells (e.g., with formalin) and stain them with a dye (e.g., crystal violet) that stains viable cells, leaving the plaques unstained.[9]

-

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

-

Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[10]

-

Cytotoxicity Assay (CC₅₀ Determination) using MTT

This colorimetric assay assesses the effect of a compound on the metabolic activity of host cells, providing a measure of its cytotoxicity.

Methodology:

-

Cell Seeding:

-

Seed host cells in a 96-well plate at a predetermined density.[11]

-

-

Compound Treatment:

-

Add serial dilutions of the test compound to the wells. Include a cell control (no compound) and a blank control (medium only).

-

Incubate the plate for a period equivalent to that of the antiviral assay (e.g., 48-72 hours).[11]

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.[11]

-

Conclusion

Oxathiolane compounds have proven to be a highly successful class of antiviral agents, primarily through their potent inhibition of viral reverse transcriptase. This guide has provided an in-depth overview of their mechanism of action, methods for their quantitative evaluation, and key structure-activity relationships. The detailed experimental protocols and illustrative diagrams serve as a valuable resource for researchers engaged in the discovery and development of novel antiviral therapeutics based on the oxathiolane scaffold. Continued exploration of this chemical space, guided by the principles and methodologies outlined herein, holds promise for the development of next-generation antiviral drugs to address current and future viral threats.

References

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. Synthesis and antiviral activity of oxaselenolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activities of N-9-oxypurine 1,3-dioxolane and 1,3-oxathiolane nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Structural Characterization of 3-Oxo-1,3-oxathiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural characterization of 3-oxo-1,3-oxathiolane, a five-membered heterocyclic compound of interest in medicinal chemistry. The document outlines the synthetic methodology and a suite of spectroscopic and computational techniques employed to elucidate its molecular structure and conformational dynamics.

Synthesis

The primary route to 3-oxo-1,3-oxathiolane involves the oxidation of its precursor, 1,3-oxathiolane. A well-established method utilizes sodium periodate (NaIO₄) as the oxidizing agent in an aqueous solution. This approach provides a direct and efficient conversion to the target sulfoxide.

General Experimental Protocol: Oxidation of 1,3-Oxathiolane

A solution of 1,3-oxathiolane is prepared in water. To this, a stoichiometric amount of sodium periodate is added portion-wise while monitoring the reaction temperature. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-oxo-1,3-oxathiolane, is extracted from the aqueous phase using a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.[1]

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural determination of 3-oxo-1,3-oxathiolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of 3-oxo-1,3-oxathiolane. Both ¹H and ¹³C NMR are employed.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-oxo-1,3-oxathiolane provides crucial information about the electronic environment and spatial arrangement of the protons in the molecule. The chemical shifts and coupling constants are particularly informative for conformational analysis.[1]

Table 1: ¹H NMR Spectral Data for 3-Oxo-1,3-oxathiolane

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~4.5 - 4.8 | m | |

| H-4 | ~3.8 - 4.2 | m | |

| H-5 | ~2.9 - 3.3 | m |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrument used. The values presented are approximate based on literature data for related compounds.

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their chemical nature.

Table 2: Expected ¹³C NMR Chemical Shifts for 3-Oxo-1,3-oxathiolane

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | 65 - 75 |

| C-4 | 50 - 60 |

| C-5 | 45 - 55 |

Note: These are expected ranges based on data for 1,3-oxathiolane-3-oxide and its derivatives.[2]

2.1.3. General Experimental Protocol: NMR Spectroscopy

A sample of 3-oxo-1,3-oxathiolane (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters are used, and chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-oxo-1,3-oxathiolane, confirming its elemental composition.

Table 3: Expected Mass Spectrometry Data for 3-Oxo-1,3-oxathiolane (C₃H₆O₂S)

| Ion | m/z (Expected) |

| [M]⁺ | 106.01 |

| [M+H]⁺ | 107.02 |

Note: The fragmentation pattern would provide further structural information.

2.2.1. General Experimental Protocol: Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The S=O stretch is a characteristic absorption for sulfoxides.

Table 4: Key IR Absorption Bands for 3-Oxo-1,3-oxathiolane

| Functional Group | Wavenumber (cm⁻¹) |

| S=O stretch | 1030 - 1070 |

| C-O stretch | 1000 - 1300 |

| C-H stretch (alkane) | 2850 - 3000 |

2.3.1. General Experimental Protocol: FTIR Spectroscopy

The IR spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet for a solid sample. Attenuated Total Reflectance (ATR) is also a common technique for obtaining the IR spectrum of a small amount of sample with minimal preparation.[5]

Conformational Analysis

3-Oxo-1,3-oxathiolane exists in a dynamic equilibrium between different conformations. The five-membered ring is not planar and can adopt puckered conformations. Computational modeling, in conjunction with experimental NMR data, has shown that 3-oxo-1,3-oxathiolane primarily exists as a mixture of two half-chair conformations (HC1 and HC2).[1] The relative populations of these conformers are determined by steric and electronic factors.

Visualizations

Experimental Workflow for Structural Characterization

Caption: Experimental workflow for the characterization of 3-oxo-1,3-oxathiolane.

Conformational Equilibrium of 3-Oxo-1,3-oxathiolane

Caption: Conformational equilibrium of 3-oxo-1,3-oxathiolane.[1]

References

An In-depth Technical Guide to the Chemical and Physical Properties of Oxathiolanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of oxathiolanes, five-membered heterocyclic compounds containing one oxygen and one sulfur atom. The unique structural features of oxathiolanes and their derivatives have garnered significant interest in medicinal chemistry and materials science, most notably in the development of antiviral nucleoside analogues. This document details their physicochemical characteristics, spectroscopic signatures, and key synthetic methodologies.

Core Chemical and Physical Properties

Oxathiolanes exist as two primary isomers, 1,2-oxathiolane and 1,3-oxathiolane, depending on the relative positions of the heteroatoms. Their physical and chemical properties are influenced by the substitution pattern on the heterocyclic ring.

Physical Properties of Parent Oxathiolanes

The fundamental physical properties of the unsubstituted 1,2- and 1,3-oxathiolane rings are summarized below.

| Property | 1,2-Oxathiolane | 1,3-Oxathiolane |

| Molecular Formula | C₃H₆OS[1][2] | C₃H₆OS[3][4][5] |

| Molecular Weight | 90.14 g/mol [1][2] | 90.14 g/mol [4][5] |

| Appearance | - | Colorless liquid[4] |

| Boiling Point | - | 127-129 °C[4] |

| Density | - | 1.1779 g/cm³[4] |

| CAS Number | 5684-29-7[1][2] | 2094-97-5[3][5] |

Physical Properties of Selected Oxathiolane Derivatives

The properties of oxathiolanes can be significantly altered by the introduction of various substituents. The following table presents data for some common derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 1,2-Oxathiolane 2-oxide | C₃H₆O₂S[6] | 106.15[6] | 197.2 at 760 mmHg[7] | 1.39[7] |

| 1,2-Oxathiolane 2,2-dioxide | C₃H₆O₃S[8][9] | 122.14[8][9] | - | - |

| 1,3-Oxathiolane-2-thione | C₃H₄OS₂[10] | 120.20[10] | - | - |

| 2-Methyl-1,3-oxathiolane | C₄H₈OS | 104.17 | - | - |

| 2,2-Dimethyl-1,3-oxathiolane | C₅H₁₀OS | 118.19 | - | - |

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and structural elucidation of oxathiolane derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for determining the substitution pattern and stereochemistry of the oxathiolane ring. The chemical shifts of the methylene protons adjacent to the oxygen and sulfur atoms provide key structural information. For instance, in 1,3-oxathiolane, the conformation of the ring can be studied by analyzing the coupling constants of the C4 and C5 hydrogens[11].

-

Infrared (IR) Spectroscopy : The IR spectra of oxathiolanes are characterized by C-O and C-S stretching vibrations. Far-infrared spectroscopy has been used to study the out-of-plane ring vibrations and pseudorotation of 1,3-oxathiolane[12][13].

-

Mass Spectrometry (MS) : Mass spectrometry provides information on the molecular weight and fragmentation patterns of oxathiolanes, aiding in their identification[5].

Experimental Protocols

Several synthetic routes have been developed for the preparation of oxathiolanes and their derivatives.

Synthesis of 1,3-Oxathiolane from Mercaptoethanol and Formaldehyde

A common method for the preparation of the 1,3-oxathiolane ring involves the condensation of 2-mercaptoethanol with an aldehyde or ketone, a reaction typical for the synthesis of thioacetals[4].

Procedure:

-

To a solution of 2-mercaptoethanol in a suitable solvent (e.g., toluene), add an equimolar amount of formaldehyde (or another aldehyde/ketone).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield 1,3-oxathiolane.

Synthesis of 1,3-Oxathiolane-2-thiones from Oxiranes and Carbon Disulfide

A versatile method for synthesizing 1,3-oxathiolane-2-thiones involves the reaction of oxiranes with carbon disulfide in the presence of a base[14].

Procedure:

-

To a solution of an oxirane in a suitable solvent (e.g., methanol), add carbon disulfide.

-

Add a catalytic amount of a base, such as sodium hydride (10 mol%)[14].

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-